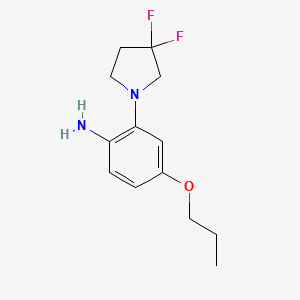
(2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H9BrCl2N2 and a molecular weight of 271.97 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride typically involves the reaction of 2-bromo-5-chlorobenzyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions, and the product is isolated by precipitation with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield azides, while reduction reactions may produce amines. Substitution reactions can result in the formation of various substituted benzyl derivatives .
Scientific Research Applications
(2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, leading to the modification of protein function. It may also interact with cellular receptors and signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-5-chlorobenzyl)hydrazine
- (2-Bromo-5-chlorobenzyl)amine
- (2-Bromo-5-chlorobenzyl)hydrazone
Uniqueness
(2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride is unique due to its specific combination of bromine and chlorine substituents on the benzyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H10BrCl3N2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(2-bromo-5-chlorophenyl)methylhydrazine;dihydrochloride |
InChI |
InChI=1S/C7H8BrClN2.2ClH/c8-7-2-1-6(9)3-5(7)4-11-10;;/h1-3,11H,4,10H2;2*1H |
InChI Key |
TUDWPUZCAZXHQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CNN)Br.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15338919.png)




![3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B15338946.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15338951.png)




![(3Z,5S)-3-[{(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(1E)-prop-1-en-1-yl]-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl}(hydroxy)methylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B15338992.png)
![(5-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B15339002.png)

